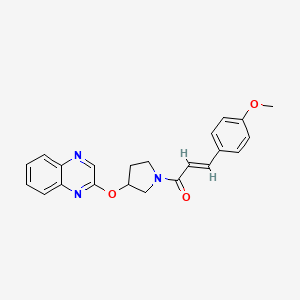

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-27-17-9-6-16(7-10-17)8-11-22(26)25-13-12-18(15-25)28-21-14-23-19-4-2-3-5-20(19)24-21/h2-11,14,18H,12-13,15H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKHUGPDKHVVRK-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Attachment of the quinoxaline moiety: The quinoxaline group can be introduced via nucleophilic substitution reactions.

Formation of the enone structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone structure to an alcohol.

Substitution: The methoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could provide insights into new therapeutic agents.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to biological effects.

Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes like cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: shares structural similarities with other enone-containing compounds and quinoxaline derivatives.

Quinoxaline derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.

Enone-containing compounds: Enones are versatile intermediates in organic synthesis and are found in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and optimization in various research fields.

Biological Activity

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound characterized by a complex structure that includes multiple functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a quinoxaline moiety , and an enone structure , which contribute to its unique biological profile. The synthesis typically involves multi-step organic reactions, including cyclization, nucleophilic substitution, and aldol condensation processes.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the pyrrolidine ring from a suitable precursor. |

| 2 | Nucleophilic Substitution | Introduction of the quinoxaline group. |

| 3 | Aldol Condensation | Formation of the enone structure. |

Antimicrobial Activity

Compounds similar to this compound have been studied for their antimicrobial properties. Research indicates that derivatives with quinoxaline structures exhibit significant activity against various bacterial strains, potentially due to their ability to disrupt cell membrane integrity .

Anticancer Properties

Studies have shown that enone-containing compounds can inhibit cancer cell proliferation. For example, similar structures have demonstrated potent inhibitory effects on key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies. It may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in cellular models . This property is crucial for developing therapies targeting inflammatory diseases.

The biological effects of this compound may be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways critical for growth and survival.

Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of similar quinoxaline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types, suggesting significant therapeutic potential .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that these compounds effectively reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other enone-containing compounds and quinoxaline derivatives:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Quinoxaline Derivatives | Antimicrobial, Anticancer | Diverse biological activities |

| Enone Compounds | Anticancer, Anti-inflammatory | Versatile intermediates in synthesis |

Q & A

Q. Basic Analytical Protocol

- NMR Spectroscopy: ¹H and ¹³C NMR validate the (E)-configuration of the enone and substituent positions (e.g., methoxyphenyl, quinoxaline) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

- IR Spectroscopy: Identifies functional groups (C=O stretch at ~1680 cm⁻¹) .

How should researchers resolve contradictions in spectral data during structural analysis?

Q. Advanced Data Reconciliation

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., quinoxaline derivatives in ) to assign ambiguous signals.

- X-ray Crystallography: Resolve stereochemical ambiguities by obtaining single-crystal data, as demonstrated for analogous enones .

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts for validation .

Which functional groups in this compound are most reactive, and how can they be modified?

Q. Basic Reactivity Profile

- Enone System (C=C-C=O): Susceptible to Michael additions or Diels-Alder reactions .

- Quinoxaline Ring: Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Methoxyphenyl Group: Demethylation under acidic conditions (e.g., HBr/acetic acid) yields phenolic derivatives .

What mechanistic insights exist for the compound’s participation in catalytic cycles?

Q. Advanced Mechanistic Studies

- Enone as Electrophile: The α,β-unsaturated ketone acts as a Michael acceptor in enzyme inhibition studies, as seen in related chalcone derivatives .

- Quinoxaline-Pyrrolidine Interaction: DFT studies suggest hydrogen bonding between the quinoxaline N-atom and pyrrolidine protons stabilizes the conformation .

How can researchers assess the biological activity of this compound?

Q. Basic Biological Screening

- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or kinase inhibition using fluorescence-based assays .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential .

What structure-activity relationships (SAR) are hypothesized for derivatives of this compound?

Q. Advanced SAR Exploration

- Quinoxaline Modifications: Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets, as seen in .

- Methoxyphenyl Substitution: Para-methoxy groups improve solubility and bioavailability compared to ortho-substituted analogs .

How should discrepancies in biological activity data across studies be addressed?

Q. Advanced Data Validation

- Standardized Protocols: Replicate assays under controlled conditions (e.g., pH, serum concentration) to minimize variability .

- Metabolite Profiling: LC-MS identifies degradation products that may influence activity .

- Orthogonal Assays: Confirm kinase inhibition via both fluorescence and radiometric methods .

What crystallographic techniques are recommended for determining this compound’s solid-state structure?

Q. Basic Crystallography Approach

- Single-Crystal Growth: Use slow evaporation in solvents like methanol/water mixtures .

- Data Collection: Employ synchrotron X-ray sources for high-resolution diffraction (≤0.8 Å) .

- Refinement: SHELXL software refines thermal parameters and hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.